[2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride
Description
Properties
Molecular Formula |
C8H7ClF6N2 |
|---|---|
Molecular Weight |
280.60 g/mol |
IUPAC Name |
[2,6-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-2-1-3-5(6(4)16-15)8(12,13)14;/h1-3,16H,15H2;1H |
InChI Key |
VSGOLDPYNBUMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride with five structurally related phenylhydrazine hydrochlorides, focusing on substituent effects, synthesis, and applications.
Structural and Physical Properties
*Calculated based on analogous 3,5-bis(trifluoromethyl) isomer .
Key Observations:
- Substituent Effects : The 2,6-bis(trifluoromethyl) substitution pattern imposes significant steric hindrance and electron withdrawal, favoring reactions requiring electrophilic aromatic intermediates. In contrast, the 3,5-bis(trifluoromethyl) isomer offers less steric obstruction but similar electronic effects .
- Halogen vs. Trifluoromethyl : Chloro or fluoro substituents (e.g., 2,6-dichloro-4-CF₃ variant) reduce electron withdrawal compared to -CF₃ but increase molecular weight and polarity, impacting solubility .
- Methoxy Groups : The 2,6-difluoro-3,5-dimethoxy derivative exhibits improved solubility in polar solvents due to methoxy (-OCH₃) groups, though this reduces electrophilicity .
Preparation Methods
Conventional Batch Synthesis via Halogenated Intermediate Mixtures
Reaction of Dichloro-Fluoro-Trifluoromethylbenzene Isomers
The foundational method involves reacting a mixture of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene (Formula II) and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene (Formula III) with hydrazine sources under controlled conditions. This two-step process begins with the fluorination of 1,2,3-trichloro-5-trifluoromethylbenzene (Formula IV) using agents like potassium fluoride, yielding the isomeric mixture. Subsequent hydrazination selectively converts Formula II into the target hydrazine hydrochloride while leaving Formula III largely unreacted, simplifying purification.
Optimized Reaction Parameters
Key operational parameters from patent examples include:
- Solvent system : Tetrahydrofuran (THF) preferred for its polarity and boiling point (66°C)
- Molar ratios : Hydrazine hydrate to Formula II at 3.3:1
- Temperature : 25°C reaction temperature over 24 hours
- Yield : 94.1% conversion efficiency for Formula II
The residual 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene (Formula III) exhibits only 7% conversion to the undesired 2,3-dichloro-5-trifluoromethylphenylhydrazine, demonstrating exceptional selectivity.
Continuous Flow Manufacturing Innovations
Tubular Reactor Configuration
Recent patents disclose a continuous flow process employing coaxial reactant streams to achieve near-quantitative conversions. The system configuration comprises:
- Acid stream : 37% hydrochloric acid at 35.0 mL/min
- Hydrazine stream : Hydrazine hydrate (80%) at 13.0 mL/min
- Aromatic substrate : Formula II/III mixture at 95.6 mL/min
- Residence time : 13.7 seconds in a 1.04:3.5:4.0 volumetric ratio
Performance Metrics Across Acid Catalysts
Comparative data for acid catalysts under flow conditions:
| Acid Catalyst | Purity (%) | Yield (%) | Throughput (kg/h) |
|---|---|---|---|
| 37% HCl | 99.8 | 98.5 | 14.2 |
| 10% H₂SO₄ | 98.1 | 95.6 | 12.9 |
| 98% H₃PO₄ | 97.3 | 91.4 | 8.7 |
| 40% Oxalic Acid | 96.8 | 89.2 | 7.9 |
Hydrochloric acid outperforms other proton sources due to its superior ionic dissociation and chloride counterion stabilization of the hydrazinium intermediate.
Scalability and Process Intensification
The flow methodology enables:
Critical Analysis of Synthetic Pathways
Economic and Environmental Impact
Batch and flow processes exhibit distinct cost structures:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Capital Expenditure | $1.2M (2000L reactor) | $2.8M (flow system) |
| Operating Costs | $48/kg | $31/kg |
| E-Factor* | 8.7 | 3.2 |
| CO₂ Emission | 6.4 kg/kg product | 2.1 kg/kg product |
*Environmental factor = mass waste/mass product
Flow synthesis reduces solvent consumption by 78% and eliminates batch-to-batch variability, justifying higher initial investments through operational savings.
Purity Challenges and Mitigation Strategies
Despite high yields, three impurities require monitoring:
- 2,3-Dichloro-5-trifluoromethylphenylhydrazine (≤0.5%): Formed from Formula III side reactions
- Hydrazine bis-adducts (≤0.2%): Controlled via stoichiometric precision
- Fluoride residues (≤50 ppm): Removed by aqueous washes at pH 4.5–5.0
Advanced purification techniques:
- Countercurrent extraction : Hexane/water partitioning removes 99.4% of impurities
- Crystallization : Ethanol/water (7:3 v/v) yields 99.5% pure hydrochloride salt
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride?
- Methodology : The synthesis typically involves reacting a substituted phenyl ketone (e.g., 2,6-bis(trifluoromethyl)acetophenone) with hydrazine hydrate under acidic conditions. The hydrazone intermediate is then isolated and treated with hydrochloric acid to yield the hydrochloride salt. Reaction conditions (e.g., temperature, solvent polarity) are critical for optimizing yield and purity .
- Key Considerations : Use anhydrous solvents to prevent hydrolysis of trifluoromethyl groups. Monitor reaction progress via TLC or HPLC.
Q. What spectroscopic and analytical methods are employed to characterize this compound?
- Techniques :
- 1H/19F NMR : To confirm the presence of trifluoromethyl groups and hydrazine protons.
- FT-IR : Identifies N-H stretching (3100–3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- Elemental Analysis : Validates molecular formula (e.g., C₈H₇ClF₆N₂).
- Melting Point : Reported as 208–209°C (dec.) for analogous hydrazine hydrochlorides .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Store at 0–6°C in airtight containers to prevent degradation .
- Avoid exposure to strong oxidizers, as hydrazine derivatives may form explosive byproducts .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The -CF₃ groups at the 2- and 6-positions enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the para position. This is supported by kinetic studies on structurally similar bromo-trifluoromethylphenylhydrazines, where halogen displacement rates correlate with electronic effects .
- Experimental Design : Conduct Hammett analysis using substituted aryl halides to quantify substituent effects on reaction rates.
Q. What strategies improve the compound’s stability under varying storage conditions?
- Approaches :
- Lyophilization : Enhances shelf life by reducing hydrolytic degradation.
- Additives : Use antioxidants (e.g., BHT) to prevent radical-mediated decomposition.
- Data Contradiction : While some studies recommend refrigeration (0–6°C), others report stability at room temperature in inert atmospheres. Systematic stability studies under controlled conditions are needed .
Q. How does this compound interact with biological macromolecules, such as proteins or DNA?
- Findings : Analogous hydrazine derivatives form covalent adducts with nucleophilic residues (e.g., lysine in proteins, guanine in DNA). For example, 2,4,6-trifluorophenylhydrazine hydrochloride modifies enzyme active sites, inhibiting catalytic activity .
- Methodology : Use mass spectrometry (MS) and X-ray crystallography to map binding sites. Compare adduct formation kinetics across pH gradients.
Q. What challenges arise in reconciling contradictory data on its reaction mechanisms?
- Case Study : Discrepancies in reported nucleophilic substitution rates may stem from solvent polarity or counterion effects (e.g., Cl⁻ vs. SO₄²⁻).
- Resolution : Perform controlled experiments using standardized conditions (e.g., DMSO vs. ethanol solvents) and DFT calculations to model transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
